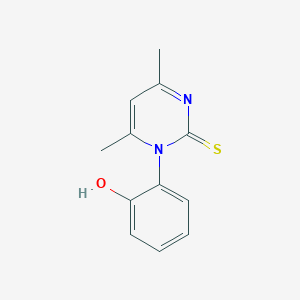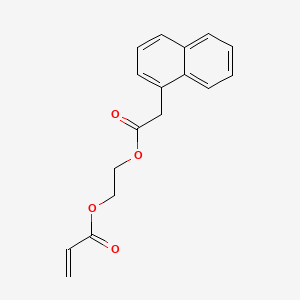
1-Naphthaleneacetic acid, 2-((1-oxo-2-propen-1-yl)oxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetic acid, 2-((1-oxo-2-propen-1-yl)oxy)ethyl ester is an organic compound that belongs to the family of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system attached to an acetic acid moiety, which is further esterified with a 2-((1-oxo-2-propen-1-yl)oxy)ethyl group. It is a colorless solid that is soluble in organic solvents and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetic acid, 2-((1-oxo-2-propen-1-yl)oxy)ethyl ester typically involves the esterification of 1-naphthaleneacetic acid with 2-((1-oxo-2-propen-1-yl)oxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-Naphthaleneacetic acid, 2-((1-oxo-2-propen-1-yl)oxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitrated, sulfonated, or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
1-Naphthaleneacetic acid, 2-((1-oxo-2-propen-1-yl)oxy)ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetic acid, 2-((1-oxo-2-propen-1-yl)oxy)ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a plant growth regulator by mimicking the action of natural auxins, which are hormones that regulate plant growth and development. The compound binds to auxin receptors, triggering a cascade of signaling events that lead to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: A closely related compound with similar chemical properties but lacking the esterified 2-((1-oxo-2-propen-1-yl)oxy)ethyl group.
Indole-3-acetic acid: Another plant growth regulator with a different structural framework but similar biological activity.
2-Naphthaleneacetic acid: An isomer of 1-naphthaleneacetic acid with the acetic acid moiety attached to the 2-position of the naphthalene ring.
Uniqueness
1-Naphthaleneacetic acid, 2-((1-oxo-2-propen-1-yl)oxy)ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This ester group can undergo hydrolysis to release the parent acid and the corresponding alcohol, providing a controlled release mechanism in certain applications.
Properties
CAS No. |
110471-26-6 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-(2-naphthalen-1-ylacetyl)oxyethyl prop-2-enoate |
InChI |
InChI=1S/C17H16O4/c1-2-16(18)20-10-11-21-17(19)12-14-8-5-7-13-6-3-4-9-15(13)14/h2-9H,1,10-12H2 |
InChI Key |
LOEBEHODVMFRDG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


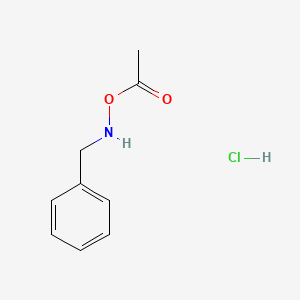
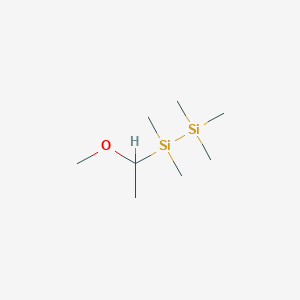
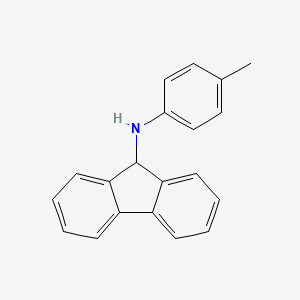
![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)
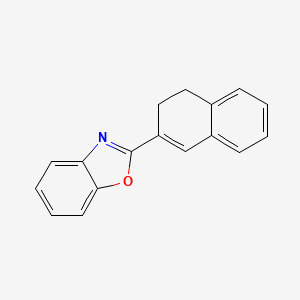


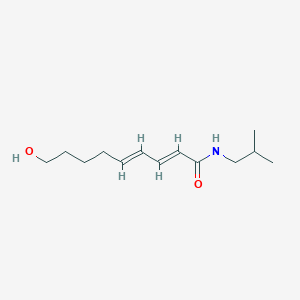
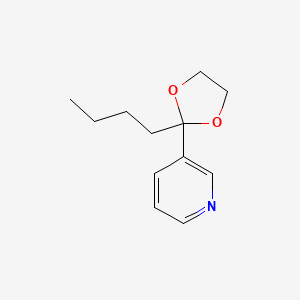

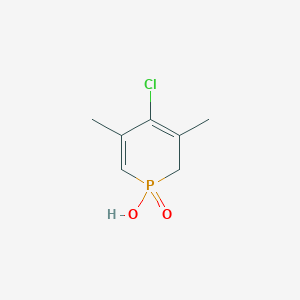
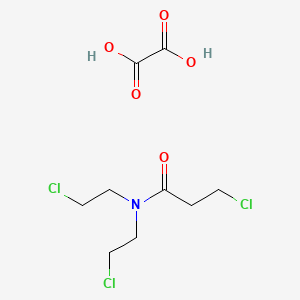
![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
